(2E)-3-(2-methylphenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-methylphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group substituted with a methyl group at the ortho position and an amine group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form (2E)-3-(2-methylphenyl)prop-2-en-1-nitroethane, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, reaction optimization, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions on the phenyl ring can result in nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(2E)-3-(2-methylphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylprop-2-en-1-amine: Lacks the methyl group on the phenyl ring.
(2E)-3-(4-methylphenyl)prop-2-en-1-amine: Has the methyl group at the para position instead of the ortho position.
(2E)-3-(2-chlorophenyl)prop-2-en-1-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group at the ortho position in (2E)-3-(2-methylphenyl)prop-2-en-1-amine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8,11H2,1H3/b7-4+ |
InChI Key |
KZAPOLRTWLXDIL-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/CN |
Canonical SMILES |
CC1=CC=CC=C1C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.